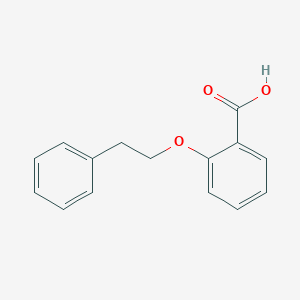
2-(2-Phenylethoxy)benzoesäure
Übersicht
Beschreibung
2-(2-Phenylethoxy)benzoic acid is an organic compound with the molecular formula C15H14O3 It is a derivative of benzoic acid, where the carboxyl group is substituted with a 2-phenylethoxy group
Wissenschaftliche Forschungsanwendungen
2-(2-Phenylethoxy)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
Target of Action
Benzoic acid derivatives, which include 2-(2-phenylethoxy)benzoic acid, are known to interact with various biological targets . For instance, benzoic acid is known to have antimicrobial properties and is used as a food preservative . It is also used in the treatment of urea cycle disorders due to its ability to bind amino acids .
Mode of Action
For example, they can be activated towards free radical attack, particularly at the benzylic position . This activation enhances their reactivity in SN1, SN2, and E1 reactions .
Biochemical Pathways
Benzoic acids are known to be the building blocks of most phenolic compounds in foods . They are involved in the biosynthesis of hydroxybenzoic acids, hydroxycinnamic acids, and their derivatives . The shikimate and phenylpropanoid pathways are important for understanding the biosynthesis of individual phenolic compounds .
Pharmacokinetics
A related compound, 5-acetamido-2-hydroxy benzoic acid, has been studied and found to have good bioavailability and binding affinity with the cox-2 receptor
Result of Action
For example, they have been found to inhibit seed germination and compromise the activity of the antioxidant system, leading to senescence and necrosis in tobacco leaves .
Action Environment
The action environment can significantly influence the efficacy and stability of 2-(2-Phenylethoxy)benzoic acid. Factors such as pH, temperature, and the presence of other substances can affect its reactivity and the nature of its interactions with biological targets .
Biochemische Analyse
Biochemical Properties
2-(2-Phenylethoxy)benzoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in the metabolism of phenolic compounds, such as phenylalanine ammonia-lyase, which is crucial in the phenylpropanoid pathway . These interactions often involve binding to active sites or influencing enzyme activity, thereby affecting the overall metabolic processes.
Cellular Effects
The effects of 2-(2-Phenylethoxy)benzoic acid on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in antioxidant responses and stress tolerance . Additionally, this compound can alter cellular metabolism by interacting with key metabolic enzymes, leading to changes in the production and utilization of various metabolites.
Molecular Mechanism
At the molecular level, 2-(2-Phenylethoxy)benzoic acid exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions. For instance, it has been noted to participate in free radical bromination and nucleophilic substitution reactions at the benzylic position . These interactions can result in changes in gene expression and enzyme activity, ultimately influencing cellular functions.
Temporal Effects in Laboratory Settings
The temporal effects of 2-(2-Phenylethoxy)benzoic acid in laboratory settings have been studied to understand its stability, degradation, and long-term effects. Over time, this compound may undergo degradation, affecting its efficacy and interactions with cellular components. Studies have shown that its stability can be influenced by factors such as pH and temperature . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential impacts on cellular function, including alterations in metabolic pathways and enzyme activities.
Dosage Effects in Animal Models
The effects of 2-(2-Phenylethoxy)benzoic acid vary with different dosages in animal models. Research has indicated that at lower doses, it may enhance metabolic processes and improve physiological functions. At higher doses, it can exhibit toxic or adverse effects, such as disruptions in metabolic balance and enzyme inhibition . Understanding the dosage-dependent effects is crucial for determining safe and effective usage in various applications.
Metabolic Pathways
2-(2-Phenylethoxy)benzoic acid is involved in several metabolic pathways, particularly those related to phenolic compounds. It interacts with enzymes such as phenylalanine ammonia-lyase, which plays a pivotal role in the phenylpropanoid pathway . These interactions can influence the flux of metabolites and the levels of various metabolic intermediates, thereby affecting overall metabolic homeostasis.
Transport and Distribution
The transport and distribution of 2-(2-Phenylethoxy)benzoic acid within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cellular membranes and distributed to various cellular compartments. Its localization and accumulation can be influenced by factors such as pH and the presence of specific binding proteins . Understanding these processes is essential for elucidating its biological functions and potential therapeutic applications.
Subcellular Localization
The subcellular localization of 2-(2-Phenylethoxy)benzoic acid is crucial for its activity and function. It may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it has been observed to localize in the cytoplasm and interact with enzymes involved in metabolic processes . These interactions can significantly impact its biochemical properties and cellular effects.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-phenylethoxy)benzoic acid typically involves the reaction of 2-hydroxybenzoic acid (salicylic acid) with 2-phenylethanol in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride. The reaction proceeds through the formation of an ester intermediate, which is subsequently hydrolyzed to yield the desired product.
Industrial Production Methods: In an industrial setting, the production of 2-(2-phenylethoxy)benzoic acid can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. Continuous flow reactors and automated systems can be employed to enhance the efficiency and yield of the synthesis process.
Types of Reactions:
Oxidation: 2-(2-Phenylethoxy)benzoic acid can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction of this compound can lead to the formation of alcohols or other reduced products.
Substitution: The aromatic ring in 2-(2-phenylethoxy)benzoic acid can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced products.
Substitution: Various substituted aromatic compounds depending on the specific reaction conditions.
Vergleich Mit ähnlichen Verbindungen
2-Phenylethyl benzoate: Similar structure but lacks the carboxyl group.
4-(2-Phenylethoxy)benzoic acid: Similar structure but with the phenylethoxy group at the para position.
2-(2-Phenylethoxy)phenol: Similar structure but with a hydroxyl group instead of a carboxyl group.
Uniqueness: 2-(2-Phenylethoxy)benzoic acid is unique due to the presence of both the carboxyl and phenylethoxy groups, which confer distinct chemical and biological properties
Eigenschaften
IUPAC Name |
2-(2-phenylethoxy)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c16-15(17)13-8-4-5-9-14(13)18-11-10-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPFOIMVFHYUQTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCOC2=CC=CC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80580052 | |
| Record name | 2-(2-Phenylethoxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80580052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
883546-53-0 | |
| Record name | 2-(2-Phenylethoxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80580052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


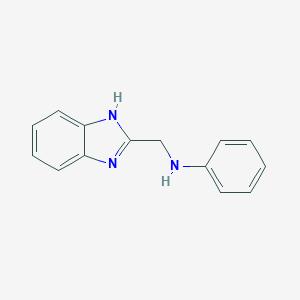
![4-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]butanoic acid](/img/structure/B183733.png)
![3-Azabicyclo[3.3.1]nonan-7-ylmethanol](/img/structure/B183734.png)
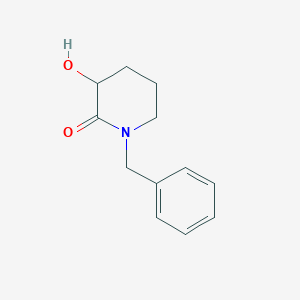
![N-[4-[(4-methoxyphenyl)methylsulfamoyl]phenyl]acetamide](/img/structure/B183738.png)
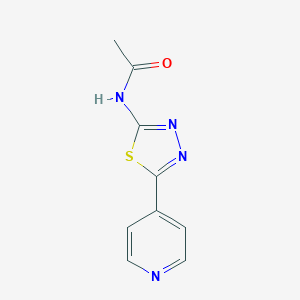
![3-Chloroimidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B183740.png)
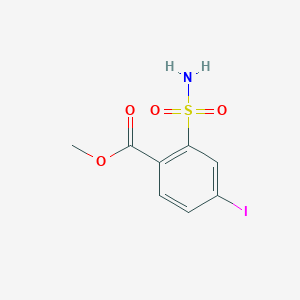
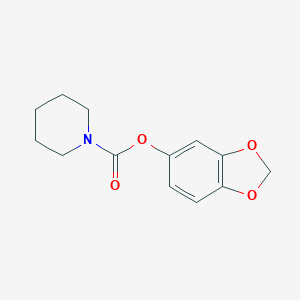

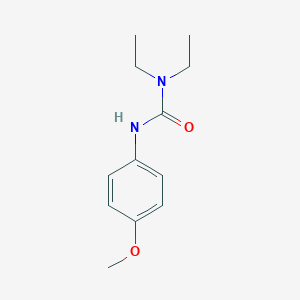
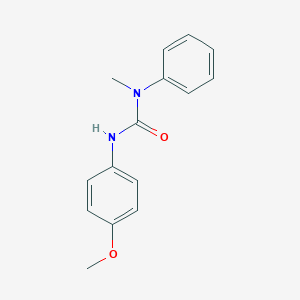
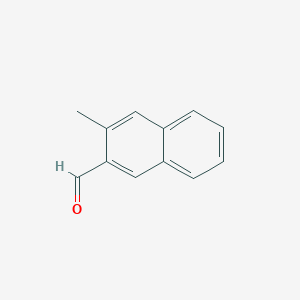
![4-[(4-tert-Butylphenoxy)methyl]benzoic acid](/img/structure/B183751.png)
